Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Catalog No.
S703179
CAS No.
36294-24-3
M.F
C19H30O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propano...

CAS Number

36294-24-3

Product Name

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

IUPAC Name

ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H30O3/c1-8-22-16(20)10-9-13-11-14(18(2,3)4)17(21)15(12-13)19(5,6)7/h11-12,21H,8-10H2,1-7H3

InChI Key

ZCWSUZJGZZFSHM-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
  • Organic Chemistry

    Ethyl TBHQ is a derivative of a well-known antioxidant, Tert-Butylhydroquinone (TBHQ). Researchers study its synthesis, properties, and reactivity to understand its behavior in different environments. This knowledge can be valuable for designing new materials or improving existing ones PubChem, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, CID 64871: .

  • Materials Science

    Due to the presence of the bulky tert-butyl groups and the ester linkage, Ethyl TBHQ exhibits interesting properties like solubility and potential film-forming abilities. Researchers investigate its use in developing new polymers, coatings, or lubricants ChemSpider, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: .

  • Biological Studies

    Some research explores the potential biological effects of Ethyl TBHQ. However, it's important to note that this area is mainly in the preliminary stages. More studies are needed to understand its potential benefits or risks in biological systems ECHA, Substance Information - Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: .

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C19H30O3 and a molecular weight of approximately 306.44 g/mol. It is classified as a propionate-based phenolic antioxidant, primarily recognized for its role in stabilizing polymers and plastics against oxidative degradation. The compound exhibits a melting point of 50-51 °C and a boiling point of 357.6 °C at 760 mmHg . Its structure features a hydroxyphenyl group substituted with two tert-butyl groups, enhancing its antioxidant properties.

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate acts as an antioxidant by donating hydrogen atoms to free radicals, thus interrupting free radical chain reactions within polymer matrices. This mechanism is crucial in preventing oxidative degradation of materials during processing and usage . The compound can undergo esterification reactions, typically involving the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with ethanol, often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Research indicates that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate possesses potential protective effects against oxidative stress in biological systems. It has been studied for its ability to enhance the activity of enzymes like superoxide dismutase and catalase, which are vital in mitigating oxidative damage in cells. Additionally, it may promote the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and heme oxygenase-1 .

The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves the esterification process:

  • Reactants: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and ethanol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: The reaction is generally conducted under reflux to ensure complete conversion to the ester product.

In industrial settings, this process is scaled up with continuous monitoring of temperature and pH to optimize yield and purity .

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has diverse applications across various industries:

  • Polymer Industry: Used extensively as a stabilizer in plastics and rubber to enhance durability and lifespan.
  • Biological Research: Investigated for its potential therapeutic applications in preventing oxidative damage linked to several diseases.
  • Food Industry: Potential applications as an antioxidant in food preservation due to its ability to inhibit oxidative processes .

Studies have shown that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate interacts with various cellular components by modulating cell signaling pathways and influencing gene expression related to oxidative stress responses. Its biochemical properties allow it to enhance the activity of critical enzymes involved in cellular antioxidant defenses .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit similar structural characteristics or functions as antioxidants. Below is a comparison highlighting Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate's uniqueness:

Compound NameMolecular FormulaAntioxidant PropertiesUnique Features
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoateC19H30O3Strong antioxidant for polymersHigh stability due to bulky tert-butyl groups
Butylated hydroxytoluene (BHT)C15H24OCommonly used food preservativeLess effective at high temperatures
Tert-butylhydroquinone (TBHQ)C10H14O2Used in food preservationMore soluble in fats than water
Propyl gallateC10H12O5Antioxidant in food productsDerived from gallic acid; less effective in plastics

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stands out due to its specific application as a polymer stabilizer while also exhibiting significant biological activity against oxidative stress .

XLogP3

5.4

UNII

0E7AM882ZY

Other CAS

36294-24-3

Wikipedia

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

General Manufacturing Information

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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